Geranyl phenyl ether
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Overview
Description
Geranyl phenyl ether is an organic compound characterized by the presence of a geranyl group attached to a phenyl ether. This compound is notable for its applications in various fields, including medicinal chemistry and natural product synthesis. It is often derived from natural sources such as Illicium micranthum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl phenyl ether can be synthesized through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method involves the etherification of phenols with geraniol using catalysts such as BF3.OEt2 and AgNO3 .
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. These methods typically use robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of ionic liquids and solid-supported bases has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Geranyl phenyl ether undergoes various chemical reactions, including:
Friedel-Crafts Alkylation: This reaction is catalyzed by squalene-hopene cyclases and is highly regioselective.
Hydration: Catalyzed by squalene-hopene cyclases in an aqueous buffer.
Common Reagents and Conditions
Friedel-Crafts Alkylation: Typically involves Lewis or Brønsted acids as catalysts.
Hydration: Requires aqueous buffer conditions and specific enzymes.
Major Products
The major products formed from these reactions include various alkylated and hydrated derivatives of this compound .
Scientific Research Applications
Geranyl phenyl ether has a wide range of scientific research applications:
Medicinal Chemistry: Exhibits anti-HBV (hepatitis B virus) activity by inhibiting HBsAg and HBeAg secretion and HBV DNA replication.
Natural Product Synthesis: Used as a precursor in the synthesis of complex natural products.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of geranyl phenyl ether involves its interaction with specific molecular targets and pathways. For instance, its anti-HBV activity is attributed to its ability to inhibit viral antigen secretion and DNA replication . The compound’s interaction with enzymes such as squalene-hopene cyclases also highlights its role in catalyzing specific biochemical reactions .
Comparison with Similar Compounds
Geranyl phenyl ether can be compared with other similar compounds such as:
Geranyl vanillin ethers: Characterized by the presence of a vanillin moiety.
Geranyl isoeugenol ethers: Contain an isoeugenol group.
Geranyl guaiacylacetone ether: Features a guaiacylacetone structure.
Geranyl zingerone ether: Includes a zingerone component.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C16H22O |
---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienoxy]benzene |
InChI |
InChI=1S/C16H22O/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+ |
InChI Key |
OSNYSUVPOZLCFR-NTCAYCPXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origin of Product |
United States |
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